molecular formula C11H12O2 B2690905 3,3-Dimethyl-4-chromanone CAS No. 106141-28-0

3,3-Dimethyl-4-chromanone

Cat. No. B2690905
Key on ui cas rn: 106141-28-0
M. Wt: 176.215
InChI Key: XGZPZEWXJIKIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07671220B2

Procedure details

To a cooled (−78° C. bath temperature) solution of 2,3-dihydro-4H-chromen-4-one (25 grams, 0.169 mole) and iodomethane (120 grams, 53 ml, 0.945 mole) in anhydrous tetrahydrofuran (1000 ml) was added portion-wise potassium tertiary butoxide (94.5 grams, 0.945 mole) over a period of 1 hour under an argon atmosphere. During this process, the reaction temperature was kept at −78° C. to avoid exothermic reaction. The cooling bath was removed, and the resulting mixture was warmed to room temperature over a period of 4 hours. The white viscous mixture was heated at 60° C. (bath temperature) for 4 hours, cooled to room temperature, and stirred at room temperature for 15 hours. The resulting mixture was poured into a mixture of diethyl ether and water. The organic layer was separated, and the aqueous layer was extracted with diethyl ether. The combined extracts were washed with saturated sodium chloride aqueous solution, dried over sodium sulfate, and concentrated. The residue was chromatographed (silica gel, elution by methylene chloride) to give 30 grams (100%) of 3,3-dimethyl-2,3-dihydro-4H-chromen-4-one as a clear pale yellow oil. Physical properties of the product were the same as those described in Example 3.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
94.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6]C=CC=2)[C:4](=O)CC1.I[CH3:13].C[C:15]([CH3:18])([O-:17])[CH3:16].[K+].O1C[CH2:23][CH2:22][CH2:21]1>>[CH3:13][C:5]1([CH3:4])[C:10](=[O:1])[C:18]2[C:15](=[CH:16][CH:21]=[CH:22][CH:23]=2)[O:17][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)=O
Name
Quantity
53 mL
Type
reactant
Smiles
IC
Name
Quantity
1000 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
94.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at −78° C.
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The white viscous mixture was heated at 60° C. (bath temperature) for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
The resulting mixture was poured into a mixture of diethyl ether and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed
WASH
Type
WASH
Details
(silica gel, elution by methylene chloride)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1(COC2=CC=CC=C2C1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.